methanone CAS No. 865660-55-5](/img/structure/B2463024.png)
[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C20H22ClNO2 and its molecular weight is 343.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
The compound was characterized in a study focusing on its crystal and molecular structure. The title compound crystallized in the monoclinic space group P21/c with specific cell parameters. This study is significant for understanding the compound's molecular geometry and interactions (Lakshminarayana et al., 2009).
Isomorphism and Molecular Disorder
Another research explored isomorphous structures related to the compound, emphasizing the chlorine-methyl exchange rule. This study noted extensive disorder in these structures, which has implications for data-mining and detection of isomorphism (Swamy et al., 2013).
PET Imaging Agent in Parkinson's Disease
A study focused on the synthesis of a related compound as a potential PET imaging agent for Parkinson's disease. This highlights the potential application of such compounds in neurodegenerative disease diagnosis (Wang et al., 2017).
Antimicrobial Activity
Research into (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone and related derivatives showed interesting antimicrobial activity. This suggests potential therapeutic applications in addressing microbial infections (Chaudhari, 2012).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one
The compound has been utilized in the synthesis of pyrrolo[1,2-b]cinnolin-10-one, a ring system that may have various applications in organic and medicinal chemistry (Kimbaris & Varvounis, 2000).
Corrosion Inhibition
Research showed that derivatives of the compound acted as efficient corrosion inhibitors for mild steel in hydrochloric acid solution. This opens up applications in industrial processes and materials science (Yadav et al., 2015).
Antifungal Activity
Derivatives of the compound exhibited promising antifungal activity, indicating their potential use in antifungal therapies and agricultural applications (Lv et al., 2013).
Propiedades
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-13-4-6-14(7-5-13)20(23)17-12-22(2)11-16(17)15-8-9-19(24-3)18(21)10-15/h4-10,16-17H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJASQCPZJSUPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CN(CC2C3=CC(=C(C=C3)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328521 |
Source


|
| Record name | [4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865660-55-5 |
Source


|
| Record name | [4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2462941.png)
![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2462942.png)

![methyl 1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxylate](/img/structure/B2462944.png)
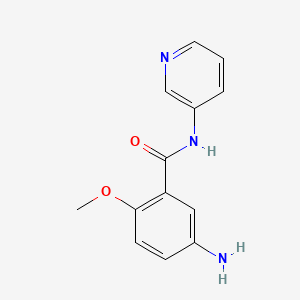
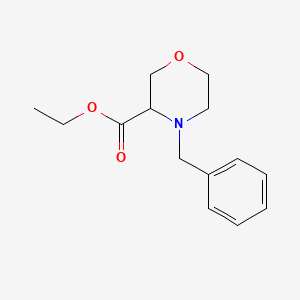

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2462953.png)
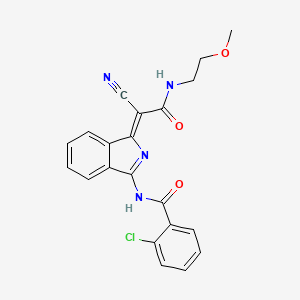
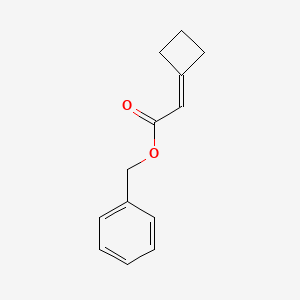

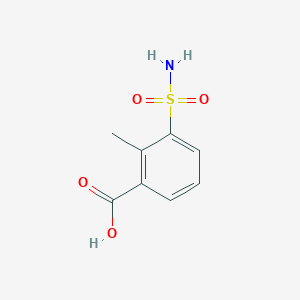
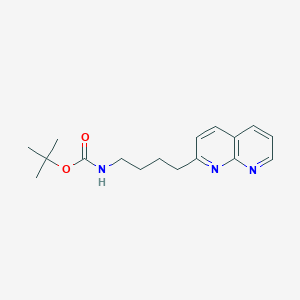
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2462962.png)
